molecular formula C10H14N2O4 B2990547 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate CAS No. 1820607-83-7

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate

Cat. No.: B2990547
CAS No.: 1820607-83-7
M. Wt: 226.232
InChI Key: BVQUOORGRDGCMX-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate ( 1820607-83-7) is a high-purity chemical intermediate featuring a pyrazole core differentially protected with a tert-butyl ester at the N1 position and a methyl ester at the C3 position . This bifunctional building block is designed for synthetic efficiency, serving as a versatile scaffold in medicinal chemistry for the construction of more complex bioactive molecules and agrochemicals . The rigid pyrazole ring enhances metabolic stability and facilitates key intermolecular interactions, such as hydrogen bonding, which are critical for target engagement . Research into similar pyrazole derivatives has highlighted their potential for diverse pharmacological activities, including antimicrobial and anti-inflammatory effects . The compound can be synthesized via efficient methodologies, such as a tandem catalytic cross-coupling and electrocyclization reaction of enol triflates and diazoacetates, to achieve a high degree of structural complexity . As a key intermediate, it undergoes various chemical transformations, including oxidation and reduction, to yield functionalized products for further exploration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl pyrazole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-5-7(11-12)8(13)15-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQUOORGRDGCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The subsequent esterification with methyl chloroformate yields the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Pyrazole in Drug Discovery :
    Substituted pyrazole dicarboxylates are pivotal in synthesizing JAK2/STAT3 inhibitors, leveraging the core’s metabolic stability .
  • Azetidine in Oncology :
    1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate derivatives are intermediates in Elironrasib (RMC-6291), a covalent KRASG12C inhibitor .
  • Piperidine in CNS Drugs: Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate (CAS 503167-62-2) is a key intermediate in dopamine receptor modulators .

Biological Activity

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate (CAS No. 1820607-83-7) is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazoles, including this compound, are recognized for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with tert-butyl and methyl substituents along with two carboxylate groups. This arrangement is significant as it influences the compound's reactivity and biological interactions.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have shown interactions with various molecular targets:

  • Enzyme Inhibition : Many pyrazoles inhibit enzymes related to inflammatory pathways or cancer cell proliferation.
  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling.
  • Antioxidant Activity : Pyrazoles often exhibit antioxidant properties that can mitigate oxidative stress in cells .

Biological Activities

Research indicates that this compound may possess the following biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : Pyrazole derivatives are often studied for their ability to reduce inflammation in vitro and in vivo .
  • Anticancer Activity : Some studies indicate that similar compounds can inhibit cancer cell growth through various mechanisms .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Studies

In vitro assays demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in human cell lines. This effect was comparable to known anti-inflammatory drugs, indicating its potential therapeutic application .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition, Receptor binding
Other Pyrazole DerivativesVaries (e.g., anticancer)Similar mechanisms as above
Indole DerivativesAntiviral, AnticancerEnzyme inhibition, DNA intercalation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via tandem cross-coupling/electrocyclization reactions. For example, enol triflates or diazoacetate derivatives are reacted under controlled conditions. Optimization involves adjusting temperature, solvent polarity, and catalyst loading. A study demonstrated yields up to 86% by using ethyl diazoacetate and trifluoromethanesulfonyloxy precursors in a stepwise one-pot reaction . To enhance reproducibility, maintain anhydrous conditions and monitor reaction progress via thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key features include distinct pyrazole ring proton signals (δ 6.5–7.5 ppm) and tert-butyl group singlet peaks (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹). Mass spectrometry (MS) should show molecular ion peaks matching the exact mass (e.g., 464.51032 g/mol for derivatives) . For ambiguous results, compare with crystallographic data (e.g., X-ray diffraction) to resolve stereochemical uncertainties .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict and refine synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects, steric hindrance from tert-butyl groups). Use software like Gaussian or ORCA to simulate energy profiles, then validate predictions via small-scale trials. Feedback loops between experimental yields and computed activation energies refine pathway accuracy .

Q. What methodologies are recommended for resolving contradictions in spectroscopic or chromatographic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Employ orthogonal techniques:

  • NMR : Use 2D experiments (COSY, HSQC) to confirm proton-carbon correlations.
  • Chromatography : Pair HPLC with high-resolution MS to isolate and identify byproducts.
  • Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction .
  • Statistical Analysis : Apply multivariate analysis to distinguish signal noise from genuine structural features .

Q. How can Design of Experiments (DOE) principles be applied to systematically optimize the synthesis and purification processes?

  • Methodological Answer : DOE minimizes experimental runs while maximizing data quality. For synthesis:

  • Factors : Temperature, solvent ratio, catalyst concentration.
  • Response Variables : Yield, purity.
  • Design : Use a central composite design (CCD) or Box-Behnken matrix to explore interactions. For purification, optimize column chromatography conditions (e.g., gradient elution, stationary phase) via fractional factorial design. A study achieved 79–86% yields by iteratively refining triflate precursor stoichiometry .

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